Bis(diisopropylamino)chlorophosphine

Catalog No.
S1942015
CAS No.
56183-63-2
M.F
C12H28ClN2P
M. Wt
266.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(diisopropylamino)chlorophosphine

CAS Number

56183-63-2

Product Name

Bis(diisopropylamino)chlorophosphine

IUPAC Name

N-[chloro-[di(propan-2-yl)amino]phosphanyl]-N-propan-2-ylpropan-2-amine

Molecular Formula

C12H28ClN2P

Molecular Weight

266.79 g/mol

InChI

InChI=1S/C12H28ClN2P/c1-9(2)14(10(3)4)16(13)15(11(5)6)12(7)8/h9-12H,1-8H3

InChI Key

FEHUTHGOLLQBNW-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)Cl

Canonical SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)Cl

Ligand in Transition-Metal Catalysis

BDCP acts as a valuable ligand for transition metals in numerous cross-coupling reactions, a fundamental tool for constructing complex organic molecules. These reactions form carbon-carbon bonds between two different organic fragments. BDCP's ability to donate electrons to the metal center and its steric bulk, which helps control reaction regioselectivity (the preference for a bond to form at a specific location), make it a popular choice for various coupling reactions including:

  • Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds
  • Suzuki-Miyaura coupling: Formation of carbon-carbon bonds between an aryl or vinyl boronic acid and an alkyl halide or vinyl halide
  • Stille coupling: Formation of carbon-carbon bonds between an organotin reagent and a halide
  • Sonogashira coupling: Formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide
  • Negishi coupling: Formation of carbon-carbon bonds between an organozinc reagent and an organic halide
  • Heck coupling: Formation of carbon-carbon bonds between an alkene and an aryl or vinyl halide
  • Hiyama coupling: Formation of carbon-carbon bonds between a silicon-based coupling partner and an organic halide

Bis(diisopropylamino)chlorophosphine is an organophosphorus compound characterized by its white to off-white powdery or crystalline form. It has the molecular formula C₁₂H₂₈ClN₂P and a molecular weight of 266.79 g/mol. The compound is notable for its use as a phosphorylating agent in organic synthesis and its role in biochemical applications, particularly in relation to viral polymerases . Its structure includes two diisopropylamino groups attached to a phosphorus atom, which is also bonded to a chlorine atom, making it a unique member of the chlorophosphine family .

, primarily involving nucleophilic substitution due to the presence of the chlorine atom. One significant reaction involves its synthesis from phosphorus trichloride and diisopropylamine, where the phosphorus trichloride reacts with diisopropylamine to yield the chlorophosphine and diisopropylamine hydrochloride as a byproduct.

Additionally, it can act as a phosphorylating reagent in organic reactions, facilitating the formation of phosphoramidates and other phosphorus-containing compounds. This property makes it valuable in synthetic chemistry, particularly in the development of phosphorothioates and phosphonates.

The biological activity of bis(diisopropylamino)chlorophosphine has been explored in the context of antiviral research. It has been shown to bind effectively to the active site of the hepatitis C virus NS5B protein, which is crucial for viral replication. This interaction suggests potential applications in antiviral drug development, targeting viral polymerases . Moreover, its ability to modify biological molecules through phosphorylation may have implications for studying cellular processes and signaling pathways.

The primary method for synthesizing bis(diisopropylamino)chlorophosphine involves the reaction of phosphorus trichloride with diisopropylamine. The process can be summarized as follows:

  • Reagents: Phosphorus trichloride and diisopropylamine.
  • Reaction: The phosphorus trichloride is added to an excess of diisopropylamine under controlled conditions.
  • Byproduct Removal: The resulting mixture is filtered to remove diisopropylamine hydrochloride.
  • Purification: The product can be purified through recrystallization or distillation if necessary .

This method is advantageous due to its straightforward approach and high yield of the desired product.

Bis(diisopropylamino)chlorophosphine finds applications in several fields:

  • Organic Synthesis: It serves as a versatile phosphorylating agent in the preparation of various organophosphorus compounds.
  • Pharmaceutical Development: Its interaction with viral polymerases opens avenues for developing antiviral agents.
  • Biochemical Research: It is used in studies involving phosphorylation processes within cells, aiding in understanding signaling pathways and enzyme functions.

Studies on bis(diisopropylamino)chlorophosphine have highlighted its interactions with biological macromolecules, particularly proteins involved in viral replication. Its ability to bind to the hepatitis C virus NS5B protein demonstrates its potential as a lead compound for antiviral drug design. Further research could explore its interactions with other proteins and enzymes, potentially expanding its utility in therapeutic applications .

Several compounds share structural similarities with bis(diisopropylamino)chlorophosphine. Here are some notable examples:

Compound NameStructure TypeUnique Features
DiethylaminochlorophosphineChlorophosphineLess sterically hindered; used in different reactions
TriethylaminechlorophosphineChlorophosphineMore basic; often used as a precursor for other phosphines
Bis(ethylamino)chlorophosphineChlorophosphineSimilar structure but with ethyl groups; different reactivity profile
Bis(trimethylsilyl)chlorophosphineSilyl-substitutedEnhanced stability; different application scope

The uniqueness of bis(diisopropylamino)chlorophosphine lies in its bulky diisopropylamino groups, which provide steric hindrance that can influence reaction pathways and selectivity in synthetic applications. This characteristic makes it particularly effective as a phosphorylating agent compared to less hindered analogs.

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Bis(diisopropylamino)chlorophosphine

Dates

Modify: 2023-08-16

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